

Application Notes and Protocols: Triton X-100 Cell Lysis for Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Triton**

Cat. No.: **B1239919**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the permeabilization of cells using **Triton** X-100 for the subsequent intracellular staining and analysis by flow cytometry. **Triton** X-100 is a non-ionic detergent widely used to permeabilize the cell membrane, allowing antibodies to access intracellular antigens while maintaining cellular morphology.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Mechanism of Action

Triton X-100 solubilizes the cell membrane by disrupting the lipid bilayer.[\[2\]](#)[\[4\]](#) Its non-ionic nature makes it a relatively mild detergent that is effective for creating pores in the plasma membrane, and at higher concentrations, the nuclear membrane, without completely dissolving them.[\[3\]](#) This allows for the detection of cytoplasmic and, with optimization, nuclear proteins.

Key Experimental Parameters

Successful intracellular staining using **Triton** X-100 requires careful optimization of several parameters. The following table summarizes critical quantitative data derived from established protocols.

Parameter	Recommended Range	Notes
Triton X-100 Concentration	0.1% - 0.3% (v/v) in PBS or antibody dilution buffer	Higher concentrations (up to 1%) may be necessary for nuclear antigen staining. [5] Optimal concentration should be determined empirically for each cell type and antibody.
Fixation Agent	1% - 4% Paraformaldehyde (PFA)	Fixation should always precede permeabilization to preserve cell structure and antigen localization. [1] [5] [6]
Fixation Time	10 - 20 minutes at room temperature	
Permeabilization Time	10 - 15 minutes at room temperature	[5] [6] [7]
Cell Number	0.5 - 1 x 10 ⁶ cells per sample	[5] [6]
Antibody Incubation Time	30 - 60 minutes at 4°C or room temperature	This should be optimized for each specific antibody. [6] [7]

Step-by-Step Experimental Protocol

This protocol outlines the necessary steps for cell fixation and permeabilization with **Triton X-100** prior to intracellular antibody staining for flow cytometry.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (1-4% PFA in PBS)
- Permeabilization Buffer (0.1% - 0.3% **Triton** X-100 in PBS or Antibody Dilution Buffer)
- Antibody Dilution Buffer (e.g., PBS with 0.5% BSA)

- Fluorochrome-conjugated primary antibodies
- Flow cytometry tubes

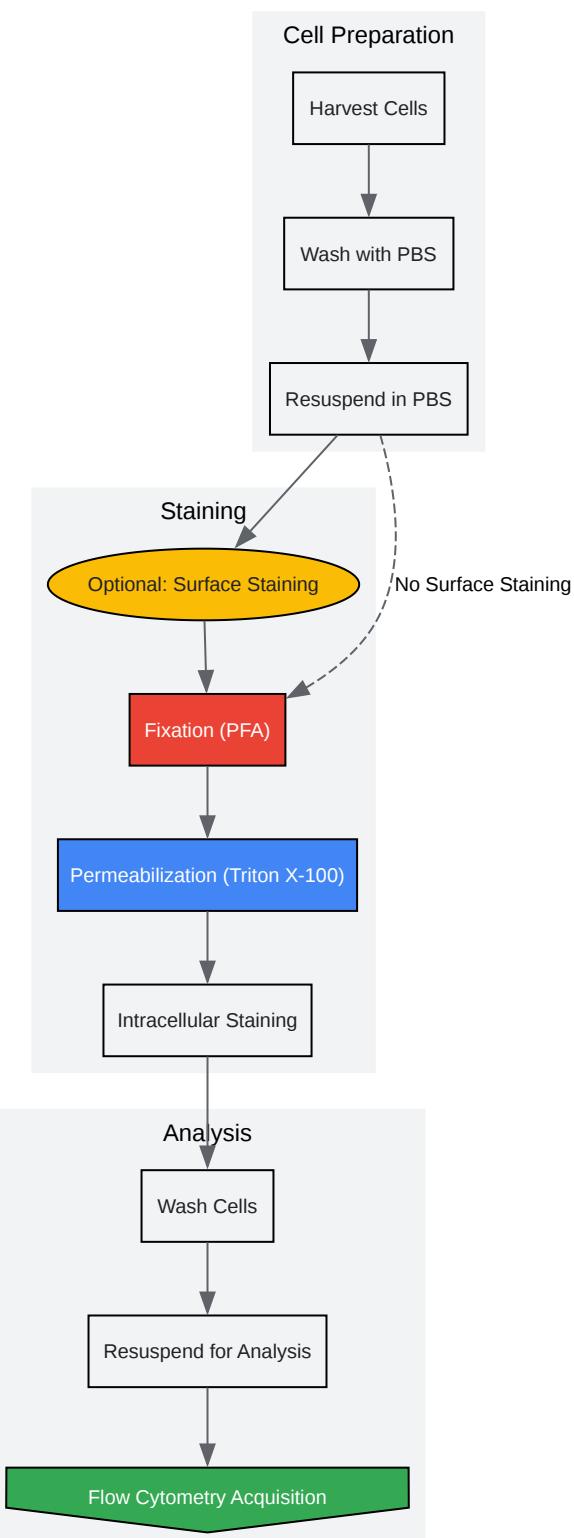
Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold PBS.
 - Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in PBS to a concentration of 1×10^7 cells/mL.
- Surface Staining (Optional):
 - If staining for surface markers, perform this step before fixation.
 - Add the appropriate amount of fluorochrome-conjugated antibody to 100 μL of cell suspension (1×10^6 cells).
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with cold PBS.
- Fixation:
 - Resuspend the cell pellet (containing $0.5 - 1 \times 10^6$ cells) in 100 μL of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Wash the cells twice with PBS.
- Permeabilization:
 - Resuspend the fixed cell pellet in 100 μL of Permeabilization Buffer.
 - Incubate for 10-15 minutes at room temperature.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Intracellular Staining:
 - Wash the cells once with Antibody Dilution Buffer.
 - Centrifuge and discard the supernatant.
 - Resuspend the permeabilized cell pellet in 100 µL of Antibody Dilution Buffer containing the appropriate concentration of the fluorochrome-conjugated intracellular antibody.
 - Incubate for 30-60 minutes at room temperature or 4°C in the dark, as recommended for the specific antibody.[\[6\]](#)[\[7\]](#)
- Washing and Acquisition:
 - Wash the cells twice with Antibody Dilution Buffer.
 - Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.
 - Analyze the samples on a flow cytometer as soon as possible.

Experimental Workflow Diagram

Triton X-100 Cell Lysis and Staining Workflow for Flow Cytometry

[Click to download full resolution via product page](#)

Caption: Workflow for **Triton** X-100 permeabilization and intracellular staining for flow cytometry.

Considerations and Troubleshooting

- Antibody Choice: Not all antibodies are suitable for detecting fixed and permeabilized antigens. It is crucial to use antibodies validated for intracellular flow cytometry.
- Alternative Detergents: For some antigens, **Triton** X-100 may be too harsh. Milder detergents like saponin can be used as an alternative.^[5] For nuclear targets, stronger permeabilization with methanol might be necessary.^[5]
- Controls: Always include appropriate controls, such as unstained cells, isotype controls, and single-color controls for compensation.
- Cell Viability: If analyzing cell viability, a viability dye should be used before the fixation step.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 7. ptglab.com [ptglab.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Triton X-100 Cell Lysis for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239919#step-by-step-triton-x-100-cell-lysis-protocol-for-flow-cytometry\]](https://www.benchchem.com/product/b1239919#step-by-step-triton-x-100-cell-lysis-protocol-for-flow-cytometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com